molecular formula C25H24N4O3 B2580283 N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 921798-77-8

N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2580283
CAS No.: 921798-77-8
M. Wt: 428.492
InChI Key: OZVQXDSEHPTNBA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring:

  • A pyrido[3,2-d]pyrimidine core with 2,4-dioxo functionalization.
  • A 4-methylbenzyl substituent at position 3 of the core.
  • An N-(4-ethylphenyl)acetamide side chain linked to position 1 of the core.
    This structure is designed to optimize interactions with biological targets, likely enzymes or receptors, through its planar heterocyclic core and lipophilic substituents.

Properties

CAS No.

921798-77-8

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24N4O3/c1-3-18-10-12-20(13-11-18)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-19-8-6-17(2)7-9-19/h4-14H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

OZVQXDSEHPTNBA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrido[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine
  • Target Compound : Pyrido[3,2-d]pyrimidine core .
  • Analog: N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide () features a pyrido[2,3-d]pyrimidinone core. Impact: Positional isomerism alters hydrogen-bonding patterns and steric accessibility. The pyrido[2,3-d] isomer in may favor interactions with larger binding pockets due to shifted nitrogen positions .
Pyrido[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Analog: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () replaces the pyrido core with a pyrazolo[3,4-d]pyrimidine system. This analog’s higher melting point (302–304°C) suggests stronger intermolecular forces compared to the target compound .

Substituent Modifications

Benzyl Group Variations
Compound Benzyl Substituent Key Properties Evidence
Target Compound 4-Methylbenzyl Moderate lipophilicity, electron-donating
Analog () 4-Methoxybenzyl Increased polarity (methoxy group)
Analog () 4-Ethoxyphenyl Bulky ethoxy group, reduced solubility
  • Electron-Withdrawing vs.
Acetamide Side Chain Modifications
  • Target Compound : 4-ethylphenyl group balances lipophilicity and steric bulk.
  • Analog (): N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide incorporates a triazole-thioether side chain, which may enhance bioavailability (42% yield, 96.9% purity) .
Melting Points and Stability
Compound Melting Point (°C) Key Insight Evidence
Target Compound Not reported Likely moderate (based on analogs)
Analog 100–102 Low crystallinity, high purity
Analog 302–304 High thermal stability

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